molecular formula C17H15ClN2O3 B2866177 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide CAS No. 1099655-32-9

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide

Cat. No.: B2866177
CAS No.: 1099655-32-9
M. Wt: 330.77
InChI Key: DGYCEQPVMRMXHJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with indoline-2-carboxamide under specific conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl group and facilitate the formation of the amide bond . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as toluene and acetonitrile . Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxybenzoyl)indoline-2-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methoxybenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c1-23-15-7-6-11(18)9-12(15)17(22)20-13-5-3-2-4-10(13)8-14(20)16(19)21/h2-7,9,14H,8H2,1H3,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYCEQPVMRMXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2C(CC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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